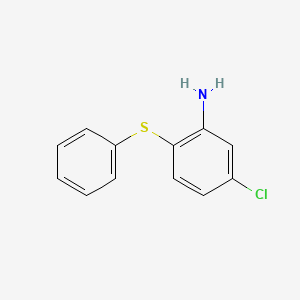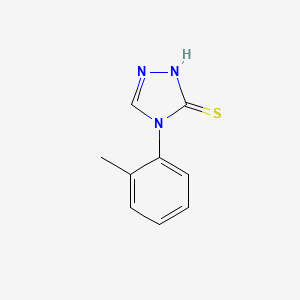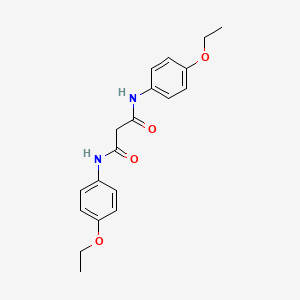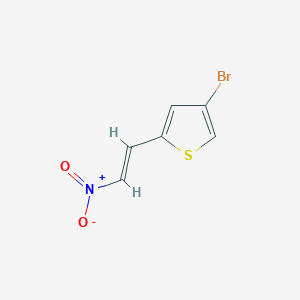![molecular formula C14H14ClN3O4S B1620837 N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea CAS No. 680211-92-1](/img/structure/B1620837.png)
N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea
Übersicht
Beschreibung
N-(4-Chloro-3-nitrophenyl)-N'-(2-[(2-furylmethyl)thio]ethyl)urea, commonly known as "Furamidine," is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It belongs to the family of aromatic urea compounds and has a molecular weight of 370.83 g/mol.
Wirkmechanismus
Furamidine works by binding to the DNA of the parasites and inhibiting their replication. It does this by forming a covalent bond with the DNA, which prevents the enzymes responsible for DNA replication from functioning properly. This leads to the death of the parasite and the prevention of the disease.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity and is well-tolerated in animal studies. It has been shown to have a high affinity for the DNA of parasites, which makes it a potent inhibitor of their growth and replication. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Furamidine in lab experiments include its high potency against parasites, low toxicity, and well-tolerated nature. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, its high affinity for DNA can also make it difficult to use in experiments where DNA is the target.
Zukünftige Richtungen
There are several potential future directions for the research and development of Furamidine. These include exploring its potential use in the treatment of other diseases such as tuberculosis and leishmaniasis. Additionally, there is a need to develop more efficient methods of synthesizing Furamidine and improving its solubility in water. Further studies are also needed to determine the optimal dosage and administration route for Furamidine in humans.
In conclusion, Furamidine is a promising compound with potential applications in the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to explore its full potential and develop more efficient methods of synthesis and administration.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential applications in the treatment of various diseases such as malaria, African sleeping sickness, and cancer. It has been found to be effective against the parasites that cause these diseases by inhibiting their growth and replication.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-[2-(furan-2-ylmethylsulfanyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c15-12-4-3-10(8-13(12)18(20)21)17-14(19)16-5-7-23-9-11-2-1-6-22-11/h1-4,6,8H,5,7,9H2,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXRITVTPEWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381428 | |
| Record name | AG-G-59007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
680211-92-1 | |
| Record name | AG-G-59007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)




![2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B1620762.png)
![3-allyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1620763.png)

![N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B1620766.png)
![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)


![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)
